molecular formula C11H20N4O2S B3200684 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1019006-31-5

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No. B3200684
CAS RN: 1019006-31-5
M. Wt: 272.37 g/mol
InChI Key: BUYCBRUEQLPRDN-UHFFFAOYSA-N
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Description

The compound “1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine” is a chemical compound with the CAS Number: 1019006-31-5 . It has a molecular weight of 272.37 . The IUPAC name for this compound is 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H20N4O2S/c1-3-15-9(2)11(8-13-15)18(16,17)14-6-4-10(12)5-7-14/h8,10H,3-7,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Cytochrome P450 Isoform Selectivity

The compound's relevance in scientific research primarily intersects with its potential effects on cytochrome P450 (CYP) isoforms in human liver microsomes. Understanding the selectivity and potency of chemical inhibitors, including structures similar to 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, towards various CYP isoforms is crucial for predicting drug-drug interactions (DDIs) and metabolism-based toxicities when multiple drugs are co-administered. Such research underscores the importance of carefully assessing the contribution of different CYP isoforms to the metabolism of drugs, thereby aiding in the safe and effective use of pharmaceuticals (S. C. Khojasteh et al., 2011).

Heterocyclic Chemistry in Drug Synthesis

Heterocyclic compounds, including pyrazoles like this compound, play a significant role in medicinal chemistry due to their prevalence in many therapeutic agents. Research into the reactivity and applications of such compounds for the synthesis of heterocyclic structures has highlighted their value as building blocks in drug development. This includes their utility in generating a wide array of heterocyclic compounds with potential therapeutic applications, emphasizing the compound's importance in the synthesis and innovation of new pharmacological agents (M. A. Gomaa & H. Ali, 2020).

Synthesis of N-Heterocycles via Sulfinimines

The use of chiral sulfinamides, related to the chemical structure of this compound, in the asymmetric synthesis of N-heterocycles via sulfinimines highlights the compound's relevance in generating structurally diverse piperidines, pyrrolidines, and azetidines. These structures are pivotal in the development of natural products and therapeutic compounds, showcasing the compound's utility in the stereoselective synthesis of amines and their derivatives, and its significant impact on advancing medicinal chemistry (R. Philip et al., 2020).

Recyclable Copper Catalyst Systems

The compound's potential application in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions emphasizes its importance in sustainable chemical synthesis. Such research explores the use of aromatic, heterocyclic, and aliphatic amines, including structures similar to this compound, in developing environmentally friendly catalytic processes. This not only contributes to the advancement of green chemistry but also enhances the efficiency and sustainability of producing complex organic compounds (M. Kantam et al., 2013).

properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-3-15-9(2)11(8-13-15)18(16,17)14-6-4-10(12)5-7-14/h8,10H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYCBRUEQLPRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCC(CC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175021
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1019006-31-5
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019006-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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